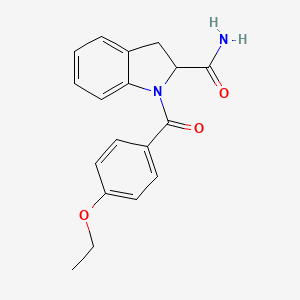

1-(4-Ethoxybenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

Introduction of 4-Ethoxybenzoyl Group: The 4-ethoxybenzoyl group is introduced through an acylation reaction using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.

Formation of Carboxamide Group: The carboxamide group is introduced by reacting the intermediate product with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Ethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has indicated that indole-2-carboxamides, including derivatives like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, can inhibit the adhesion of leukocytes to endothelial cells. This property is crucial in treating inflammatory diseases and conditions associated with viral infections such as HIV. The ability to block leukocyte adhesion may help in managing diseases like rheumatoid arthritis, asthma, and ulcerative colitis .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Inhibiting the initial adhesive interaction of leukocytes can mitigate tissue damage associated with chronic inflammatory diseases .

Antimicrobial Applications

Inhibition of Efflux Pumps

Recent studies have demonstrated the effectiveness of indole derivatives in combating bacterial resistance mechanisms. Specifically, compounds similar to this compound have shown promise in inhibiting efflux pumps in Gram-negative bacteria, enhancing the efficacy of existing antibiotics . This application is particularly relevant given the rising concerns over antibiotic resistance.

Neuropharmacology

Monoamine Oxidase Inhibition

Indole-based compounds have been evaluated for their potential as monoamine oxidase inhibitors (MAOIs). The structure of this compound suggests it could be a candidate for further development as a selective MAO-B inhibitor, which is significant for treating neurodegenerative diseases like Parkinson's disease. Compounds exhibiting high selectivity and low toxicity profiles are particularly valuable .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indole derivatives are known to interact with various biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels. The specific mechanism of action depends on the particular biological context and the target of interest.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Methoxybenzoyl)indoline-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

1-(4-Chlorobenzoyl)indoline-2-carboxamide: Contains a chlorine atom instead of an ethoxy group.

1-(4-Nitrobenzoyl)indoline-2-carboxamide: Features a nitro group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxybenzoyl)indoline-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Actividad Biológica

1-(4-Ethoxybenzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Indole derivatives, including this compound, exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .

- Antiviral Activity : Research indicates that indole-2-carboxamides can inhibit the replication of neurotropic alphaviruses, suggesting potential use in antiviral therapies .

- Anticancer Properties : Indole derivatives are frequently investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antiviral Efficacy : A study focused on a series of indole-2-carboxamides demonstrated that modifications in the structure led to increased potency against viruses such as Western equine encephalitis virus (WEEV). The compound this compound was part of a broader investigation into structural modifications that enhance antiviral activity .

- Anticancer Activity : Research has shown that similar indole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For example, compounds with indole structures have been documented to induce cell cycle arrest and apoptosis in breast cancer cells, highlighting the potential therapeutic applications of this compound in oncology .

- Monoamine Oxidase Inhibition : The compound has been investigated for its MAO-B inhibitory activity, which is crucial for treating neurodegenerative diseases like Parkinson's disease. Comparative studies have shown that certain structural modifications lead to enhanced selectivity and potency in inhibiting MAO-B compared to existing treatments .

Propiedades

IUPAC Name |

1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNCQKGQOHINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.